

In Vitro Characterization of Levovist™ Microbubbles: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Levovist**

Cat. No.: **B238291**

[Get Quote](#)

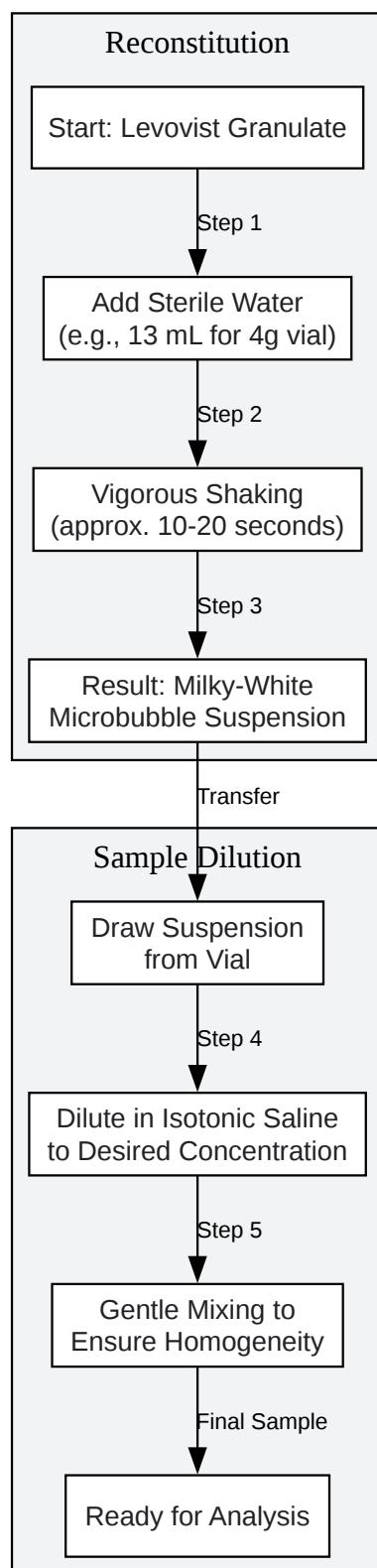
Levovist™, a galactose-based ultrasound contrast agent with air-filled microbubbles, has been a significant tool in diagnostic imaging. A thorough understanding of its in-vitro characteristics is crucial for researchers, scientists, and drug development professionals to ensure consistent results and to innovate upon existing ultrasound contrast technologies. This guide provides a detailed overview of the core physicochemical and acoustic properties of **Levovist**, along with the methodologies used for its characterization.

Physicochemical Properties of Levovist

The stability and efficacy of **Levovist** as a contrast agent are directly linked to its physical and chemical attributes. These microbubbles are supplied as a granulate that requires reconstitution. Upon reconstitution with sterile water, a suspension of air-filled microbubbles with a thin but resilient shell of fatty acid and galactose microparticles is formed.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of reconstituted **Levovist** microbubbles as reported in various in-vitro studies.


Parameter	Value	Experimental Conditions
Mean Size (Diameter)	2 - 6 μm	Measurements performed shortly after reconstitution.
Concentration	1.2×10^8 bubbles/mL (at 300 mg/mL)	Varies with the concentration of the reconstituted solution.
Shell Composition	99.9% Galactose, 0.1% Palmitic Acid	As provided by the manufacturer.
Zeta Potential	Approximately -15 mV to -25 mV	Measured in physiological saline, indicating moderate stability.
In Vitro Stability	Half-life of ~5-10 minutes	Stability is dependent on concentration and acoustic pressure.
Acoustic Attenuation	0.5 - 1.5 dB/cm/MHz	Measured at concentrations relevant for clinical use.

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to the reliable characterization of **Levovist** microbubbles.

Levovist Reconstitution and Sample Preparation

This protocol outlines the standard procedure for preparing **Levovist** microbubbles for in-vitro analysis.

[Click to download full resolution via product page](#)

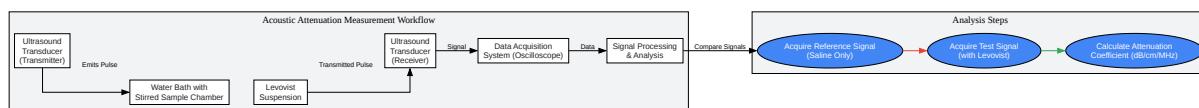
Caption: Workflow for the reconstitution and preparation of **Levovist** microbubbles.

Methodology:

- Begin with a vial containing the **Levovist** granulate.
- Inject the specified volume of sterile water for injection (e.g., 13 mL for a 4g vial) into the vial.
- Immediately shake the vial vigorously for approximately 10-20 seconds until all granules are dissolved, resulting in a milky-white suspension.
- The suspension is now ready for immediate use or for dilution. For many in-vitro experiments, the suspension is drawn and diluted in a particle-free isotonic saline solution to achieve the desired microbubble concentration.
- Gentle inversion of the diluted sample is required before each measurement to ensure a homogenous distribution of microbubbles.

Size and Concentration Measurement

The size and concentration of microbubbles are critical parameters affecting their acoustic response and in-vivo behavior.


Methodology:

- Instrumentation: An electro-zone sensing instrument, such as a Coulter Counter, equipped with a suitable aperture tube (e.g., 50 or 100 μm), is commonly used.
- Calibration: The instrument is calibrated using standardized latex particles of known size and concentration.
- Sample Analysis: The freshly prepared and diluted **Levovist** suspension is introduced into the instrument.
- Data Acquisition: The instrument measures the volume of individual particles (microbubbles) as they pass through the aperture, converting these volumes into a size distribution histogram. The number of events per unit volume provides the concentration.
- Analysis: The mean diameter, size distribution, and concentration (bubbles/mL) are calculated from the acquired data. It is crucial to perform measurements quickly after

preparation due to the limited stability of the microbubbles.

Acoustic Attenuation Measurement

Acoustic attenuation describes the loss of energy as an ultrasound wave propagates through the microbubble suspension. It is a key indicator of the contrast agent's effectiveness.

[Click to download full resolution via product page](#)

Caption: Experimental setup for measuring the acoustic attenuation of microbubbles.

Methodology:

- Setup: A through-transmission setup is employed, consisting of two aligned, co-axial, single-element transducers (a transmitter and a receiver) submerged in a temperature-controlled water bath. A sample chamber with acoustically transparent windows is placed between the transducers.
- Reference Measurement: A baseline signal is first acquired with the sample chamber filled only with the dilution medium (e.g., isotonic saline). This is the reference signal (V_{ref}).
- Sample Measurement: The saline is replaced with the prepared **Levovist** suspension, and the measurement is repeated to acquire the sample signal (V_{sple}). The suspension should be gently stirred to prevent microbubble flotation or aggregation.
- Calculation: The frequency-dependent attenuation coefficient, $\alpha(f)$, is calculated in dB/cm using the following formula: $\alpha(f) = (20 / d) * \log_{10}(V_{\text{ref}}(f) / V_{\text{sple}}(f))$ where 'd' is the path

length of the sample chamber in cm. The result is often normalized by the frequency in MHz.

- To cite this document: BenchChem. [In Vitro Characterization of Levovist™ Microbubbles: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b238291#in-vitro-characterization-of-levovist-microbubbles\]](https://www.benchchem.com/product/b238291#in-vitro-characterization-of-levovist-microbubbles)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com